1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylamino)propan-2-ol
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Overview
Description
1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ylamino)propan-2-ol is a complex organic compound with a unique structure that combines a spirocyclic system with a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ylamino)propan-2-ol typically involves multiple steps:
Formation of the Chromene Moiety: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Spirocyclization: The chromene intermediate is then subjected to spirocyclization with a cyclobutane derivative, often using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted amines or ethers.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ylamino)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may impart interesting properties to materials, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ylamino)propan-2-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure could play a role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1’-cyclopentane]-4-ylamino)propan-2-ol: Similar structure but with a cyclopentane ring instead of cyclobutane.
1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1’-cyclohexane]-4-ylamino)propan-2-ol: Similar structure but with a cyclohexane ring.
Uniqueness
The uniqueness of 1-(2,4-Dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1’-cyclobutane]-4-ylamino)propan-2-ol lies in its spirocyclic structure combined with the chromene moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c1-16-8-9-18(17(2)12-16)13-19(25)15-24-21-14-23(10-5-11-23)26-22-7-4-3-6-20(21)22/h3-4,6-9,12,19,21,24-25H,5,10-11,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZXLHDNHNETSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(CNC2CC3(CCC3)OC4=CC=CC=C24)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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